
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This compound is characterized by the presence of a phenoxy group substituted with a butan-2-yl group and an acetate ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate typically involves the reaction of 1-(4-Butan-2-ylphenoxy)propan-2-ol with acetic anhydride or acetyl chloride under acidic or basic conditions . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-(4-Butan-2-ylphenoxy)propan-2-ol and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate can be compared with similar compounds such as:
1-(4-Butan-2-ylphenoxy)propan-2-ol: Lacks the acetate group, making it less reactive in certain chemical reactions.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an acetate ester, leading to different chemical properties and reactivity.
Butylphenyl acetate: Similar ester functionality but with different alkyl and aryl groups, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
5436-95-3 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
1-(4-butan-2-ylphenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C15H22O3/c1-5-11(2)14-6-8-15(9-7-14)17-10-12(3)18-13(4)16/h6-9,11-12H,5,10H2,1-4H3 |
Clé InChI |
FIKUKQZUOAUUJA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
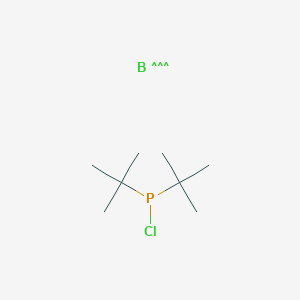
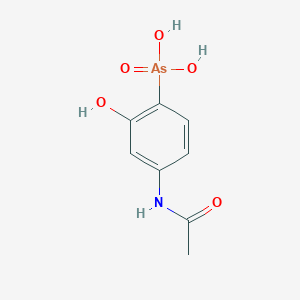

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
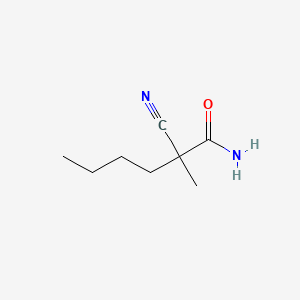
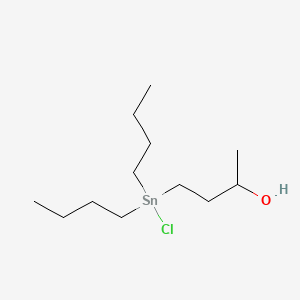
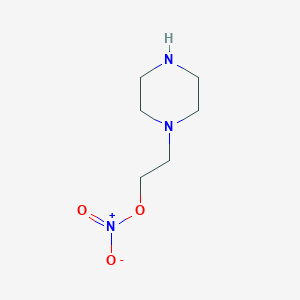
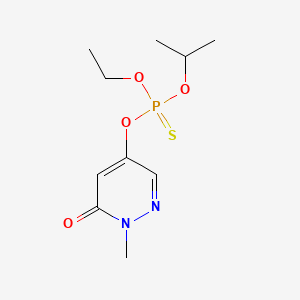

![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
